7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Spirohydantoin Regioisomerism Medicinal Chemistry

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 906456-05-1), also known as 7-vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione, belongs to the spirohydantoin (cycloalkanespiro-5-hydantoin) family, characterized by a spiro[4.4]nonane scaffold with a hydantoin (imidazolidine-2,4-dione) ring fused at the spiro center. It bears a vinyl (ethenyl) substituent at the C7 position of the cyclopentane ring, distinguishing it from unsubstituted and N3-substituted analogs.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 906456-05-1
Cat. No. B11912995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS906456-05-1
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC=CC1CCC2(C1)C(=O)NC(=O)N2
InChIInChI=1S/C9H12N2O2/c1-2-6-3-4-9(5-6)7(12)10-8(13)11-9/h2,6H,1,3-5H2,(H2,10,11,12,13)
InChIKeyDQOIBJHKCVPVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (906456-05-1): A Vinyl-Functionalized Spirohydantoin with Anticonvulsant and Chemical Probe Potential


7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 906456-05-1), also known as 7-vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione, belongs to the spirohydantoin (cycloalkanespiro-5-hydantoin) family, characterized by a spiro[4.4]nonane scaffold with a hydantoin (imidazolidine-2,4-dione) ring fused at the spiro center . It bears a vinyl (ethenyl) substituent at the C7 position of the cyclopentane ring, distinguishing it from unsubstituted and N3-substituted analogs. This class of compounds has documented anticonvulsant, antiproliferative, and antimicrobial properties [1][2]. The compound is commercially available at 97% purity for research use and has been explored for its potential as an anticonvulsant agent via interaction with serotonin receptors (5HT1A/2A) .

Why 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Cannot Be Replaced by Generic Spirohydantoin Analogs


The 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold serves as the entry point for bioactivity, but the position, nature, and electronic character of the substituent critically dictate receptor engagement. SAR studies on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones demonstrate that lipophilicity and substitution pattern on the hydantoin ring significantly alter anticonvulsant potency and predicted blood-brain barrier permeability [1]. The C7-vinyl group in 906456-05-1 is a regiochemically distinct substitution (on the spiro-cyclopentane ring rather than N3 of hydantoin) that introduces a reactive Michael acceptor moiety absent in 3-vinyl or unsubstituted analogs, enabling covalent targeting strategies not accessible with the N3-vinyl isomer (CAS 99362-36-4) or the parent scaffold (CAS 699-51-4) . Substituting with a ring-expanded analog such as 8-methylene-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 906456-06-2) alters the spiro ring size from [4.4] to [4.5], changing conformational preferences, ring strain, and three-dimensional pharmacophore presentation .

Quantitative Differentiation Evidence for 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (906456-05-1) Against Closest Analogs


Regioisomeric Differentiation: C7-Vinyl vs. N3-Vinyl Substitution Governs Reactivity and Target Engagement Mode

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (906456-05-1) and 3-vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 99362-36-4) are constitutional isomers with identical molecular formula (C9H12N2O2). In 906456-05-1, the vinyl group is attached to the spiro-cyclopentane C7 carbon (sp3 framework), while in 99362-36-4, the vinyl group is attached to the N3 nitrogen of the hydantoin ring . This positional difference fundamentally alters electronic properties and chemical reactivity: the C7-vinyl group presents a terminal alkene capable of acting as a Michael acceptor for covalent target engagement, whereas the N3-vinyl group is an enamide with reduced electrophilicity due to nitrogen lone-pair conjugation . The InChI Key differentiation (DQOIBJHKCVPVCF-UHFFFAOYSA-N for 906456-05-1 vs. distinct key for 99362-36-4) confirms these are structurally unique chemical entities requiring separate procurement and characterization .

Spirohydantoin Regioisomerism Medicinal Chemistry Covalent Inhibitor Design

Scaffold Ring-Size Differentiation: Spiro[4.4]nonane vs. Spiro[4.5]decane Alters Conformational Landscape and Predicted PK Properties

The spiro ring size differentiates 7-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (906456-05-1) from the ring-expanded analog 8-methylene-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 906456-06-2). Both share the same molecular formula (C9H12N2O2), but the [4.5] scaffold introduces a six-membered cyclohexane ring versus the five-membered cyclopentane ring in the [4.4] system . The spiro[4.4]nonane scaffold has documented relevance as a privileged structure in medicinal chemistry, appearing in natural products and synthetic ligands where the compact [4.4] framework provides a distinct three-dimensional orientation that influences target binding [1]. The smaller [4.4] ring system generally results in lower molecular flexibility (fewer rotatable bonds in the ring) and higher ring strain (~26 kJ/mol for cyclopentane vs. ~0 kJ/mol for cyclohexane chair), which can translate to different metabolic stability and solubility profiles [2].

Spirocyclic Scaffolds Conformational Analysis Drug Design ADMET Prediction

Vinyl Group as a Synthetic Handle: Enabling Derivatization Strategies Absent in Unsubstituted Parent Scaffold

The C7-vinyl group in 906456-05-1 provides a versatile synthetic handle for thiol-ene click chemistry, Michael additions, and cross-metathesis reactions that are not possible with the unsubstituted parent scaffold 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4, MW 154.17 Da) . This functional handle enables site-selective conjugation to biotin, fluorescent dyes, or PEG chains for chemical probe development, as well as diversification into focused compound libraries via combinatorial chemistry . While direct kinetic data for 906456-05-1 are not published, terminal alkenes on cyclopentane rings are known to participate in thiol-ene reactions with rate constants in the range of 10^3–10^5 M^-1 s^-1 under photoinitiated conditions, providing a quantitative framework for reactivity expectations [1][2].

Click Chemistry Thiol-ene Reaction Covalent Probe Design Chemical Biology

Predicted CNS Drug-Likeness and BBB Permeability: Physicochemical Differentiation from Heavily Substituted Analogs

With a molecular weight of 180.20 Da, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area (TPSA) predicted at approximately 58.2 Ų (based on the hydantoin core), 906456-05-1 resides well within CNS drug-like chemical space (MW <400, HBD ≤3, TPSA <90 Ų) . This contrasts with more heavily substituted 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives reported in the anticonvulsant literature, such as 3-(4-substituted benzyl) analogs (MW typically 280–350 Da), where increased lipophilicity (cLogP) and molecular weight can reduce aqueous solubility and alter CNS penetration [1]. The minimal substitution pattern of 906456-05-1, combined with the compact spiro[4.4] scaffold, positions it as an attractive fragment-like lead or a starting scaffold for systematic SAR exploration where incremental property changes can be tracked [2].

CNS Drug Design Blood-Brain Barrier Lipinski Rules Physicochemical Properties

Evidence-Backed Application Scenarios for 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (906456-05-1)


Covalent Inhibitor and Chemical Probe Development via C7-Vinyl Michael Acceptor

Researchers designing targeted covalent inhibitors (TCIs) or activity-based protein profiling (ABPP) probes can leverage the C7-vinyl group as a latent electrophilic warhead. Unlike the N3-vinyl isomer (CAS 99362-36-4), where the vinyl group is deactivated by conjugation with the hydantoin nitrogen, the C7-terminal alkene retains sufficient electrophilicity for thiol-Michael addition with catalytic cysteine residues . The spirohydantoin core provides a rigid scaffold for orienting the warhead toward the target nucleophile, a strategy validated across multiple covalent drug classes .

Anticonvulsant Lead Optimization with Defined Physicochemical Starting Point

This compound serves as a minimal, fragment-like scaffold for anticonvulsant drug discovery. Its MW of 180.20 Da and favorable predicted CNS MPO profile offer ample room for property-guided optimization. Unlike 3-(4-substituted benzyl) analogs with MW >280 Da that may already approach the upper limit of lead-like space, 906456-05-1 allows systematic exploration of substitution at N1, N3, and the vinyl group while maintaining drug-like properties .

Spiro[4.4]nonane Scaffold Procurement for Focused Combinatorial Library Synthesis

For medicinal chemistry groups synthesizing focused libraries around the 1,3-diazaspiro[4.4]nonane chemotype, 906456-05-1 provides a pre-functionalized building block with a reactive vinyl handle. The vinyl group enables diversification via thiol-ene click chemistry, cross-metathesis, or Heck coupling, generating arrays of C7-derivatized analogs without requiring de novo spirocycle construction . This is a more efficient strategy than purchasing the unsubstituted parent scaffold (CAS 699-51-4) and attempting late-stage C–H functionalization .

Serotonin Receptor (5HT1A/2A) Pharmacological Tool Compound Studies

Based on reported interaction with serotonin receptor subtypes 5HT1A and 5HT2A, 906456-05-1 can be employed as a pharmacological tool to probe serotonergic mechanisms in seizure models . The vinyl group offers the unique advantage of potential photoaffinity labeling (upon further derivatization with a diazirine or benzophenone moiety) for target engagement studies, a capability not present in non-vinyl spirohydantoin analogs .

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